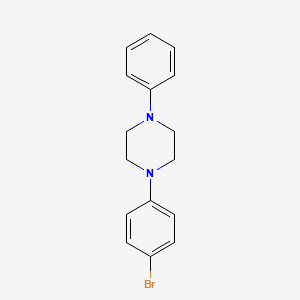

1-(4-Bromophenyl)-4-phenylpiperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromophenyl)-4-phenylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrN2/c17-14-6-8-16(9-7-14)19-12-10-18(11-13-19)15-4-2-1-3-5-15/h1-9H,10-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBHXYBDLWFAJTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80652228 | |

| Record name | 1-(4-Bromophenyl)-4-phenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14960-90-8 | |

| Record name | 1-(4-Bromophenyl)-4-phenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 1 4 Bromophenyl 4 Phenylpiperazine

Retrosynthetic Analysis and Strategic Disconnection Approaches

A retrosynthetic analysis of 1-(4-bromophenyl)-4-phenylpiperazine reveals several viable disconnection points, primarily at the carbon-nitrogen (C-N) bonds of the piperazine (B1678402) ring. The most logical approaches involve disconnecting one of the aryl groups from the piperazine core, leading to two primary synthetic strategies.

Strategy A involves the disconnection of the 4-bromophenyl group, suggesting a reaction between 1-phenylpiperazine (B188723) and a 4-bromophenyl halide (or equivalent). This is a common and often preferred route due to the commercial availability and relative stability of 1-phenylpiperazine.

Strategy B entails the disconnection of the phenyl group, which would require the synthesis of 1-(4-bromophenyl)piperazine (B1272185) as a key intermediate, followed by its reaction with a phenylating agent. The feasibility of this route is supported by established methods for the synthesis of 1-(4-bromophenyl)piperazine. guidechem.com

A third, less common approach involves the construction of the piperazine ring itself from acyclic precursors, simultaneously introducing the aryl substituents. This can be achieved by reacting a bis(2-haloethyl)amine derivative with both aniline (B41778) and 4-bromoaniline (B143363), though this method can lead to mixtures of products and is generally less controlled.

Established Synthetic Routes to the Core Piperazine Scaffold

The piperazine ring is a common heterocyclic motif, and numerous methods for its synthesis have been developed. These can be broadly categorized into two main approaches: cyclization of acyclic precursors and modification of existing piperazine rings.

One of the most established methods for constructing the piperazine core starts from diethanolamine (B148213). guidechem.com This involves a two-step process where diethanolamine is first chlorinated, typically using thionyl chloride, to form bis(2-chloroethyl)amine (B1207034) hydrochloride. This intermediate is then reacted with a primary amine, such as an aniline derivative, in a cyclization reaction to yield the corresponding N-arylpiperazine. guidechem.com For the synthesis of a precursor to the target molecule, 4-bromoaniline would be used in this cyclization step to produce 1-(4-bromophenyl)piperazine. guidechem.com

Another widely used approach is the direct N-arylation of piperazine itself. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are particularly effective for this transformation. wikipedia.org This method allows for the direct formation of a C-N bond between an aryl halide and piperazine, offering a versatile and high-yielding route to N-arylpiperazines.

Functionalization Strategies for Aryl and Halogenated Phenyl Moieties in the Synthesis of this compound

The key transformations in the synthesis of this compound involve the formation of the two C-N bonds between the piperazine nitrogen atoms and the aryl rings. The two most prominent strategies for achieving this are the Buchwald-Hartwig amination and the Ullmann condensation.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic organic chemistry for the formation of C-N bonds. capes.gov.br In the context of synthesizing this compound, this reaction can be applied in two ways, corresponding to the retrosynthetic strategies outlined earlier.

Route 1: The reaction of 1-phenylpiperazine with a 4-bromophenyl halide, such as 1-bromo-4-iodobenzene (B50087) or 1,4-dibromobenzene. The higher reactivity of the C-I bond would allow for selective reaction at that position. nih.gov

Route 2: The reaction of 1-(4-bromophenyl)piperazine with a phenyl halide, such as bromobenzene (B47551) or iodobenzene.

The Ullmann condensation is a copper-catalyzed reaction that can also be used to form C-N bonds. wikipedia.org While it often requires harsher reaction conditions (higher temperatures) compared to the Buchwald-Hartwig amination, it remains a viable alternative, particularly in industrial settings. wikipedia.org Similar to the Buchwald-Hartwig approach, the Ullmann condensation can be used to couple either 1-phenylpiperazine with a 4-bromophenyl halide or 1-(4-bromophenyl)piperazine with a phenyl halide.

Optimization of Reaction Conditions, Yields, and Purity for this compound Synthesis

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction parameters. For the commonly employed Buchwald-Hartwig amination, several factors are crucial:

Catalyst System: The choice of palladium precursor and ligand is critical. A variety of phosphine-based ligands have been developed for the Buchwald-Hartwig amination, with bulky, electron-rich ligands often providing the best results. capes.gov.br

Base: A strong, non-nucleophilic base is required to deprotonate the piperazine nitrogen, facilitating the catalytic cycle. Common choices include sodium tert-butoxide (NaOtBu) and potassium phosphate (B84403) (K₃PO₄).

Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or DMF are typically used.

Temperature: The reaction temperature is optimized to ensure a reasonable reaction rate without promoting side reactions or catalyst decomposition.

Below is a table summarizing the key parameters for the Buchwald-Hartwig amination:

| Parameter | Common Choices | Rationale |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Readily available and effective catalyst precursors. |

| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich phosphines that promote efficient catalytic turnover. |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases that deprotonate the amine without competing in the reaction. |

| Solvent | Toluene, Dioxane, DMF | Anhydrous, aprotic solvents that are stable under the reaction conditions. |

| Temperature | 80-120 °C | Balances reaction rate with catalyst stability and selectivity. |

Design and Synthetic Exploration of this compound Derivatives and Analogues

The this compound scaffold serves as a versatile platform for the design and synthesis of a wide range of derivatives and analogues with potential applications in various fields.

Derivatives are commonly synthesized by introducing substituents onto one or both of the phenyl rings. This can be achieved by starting with appropriately substituted anilines or phenylpiperazines. For example, using a substituted aniline in the initial piperazine synthesis or a substituted phenyl halide in the final N-arylation step can lead to a diverse array of compounds.

Analogues of this compound can be created by modifying the core structure. This includes replacing the phenyl groups with other aromatic or heteroaromatic rings, or by altering the piperazine ring itself. For instance, derivatives of 1-(4-chlorophenyl)piperazine (B178656) and 1-(4-methoxyphenyl)piperazine (B173029) have been synthesized and evaluated for their biological activities. researchgate.net

The synthesis of these derivatives and analogues often employs the same fundamental reactions discussed previously, such as the Buchwald-Hartwig amination and Ullmann condensation, highlighting the versatility of these synthetic methods.

Advanced Spectroscopic and Crystallographic Techniques for Structural Elucidation and Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Definitive Structural Characterization

NMR spectroscopy stands as the most powerful tool for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei—primarily ¹H (protons) and ¹³C—chemists can map out the complete covalent framework of a molecule.

The ¹H NMR spectrum of 1-(4-Bromophenyl)piperazine (B1272185) provides a wealth of information. Due to the molecule's symmetry, the spectrum is relatively simple, showing four distinct signals that correspond to four pairs of chemically equivalent protons.

The aromatic region of the spectrum displays two signals, which is characteristic of a 1,4-disubstituted (para) benzene (B151609) ring. The protons on the carbons adjacent to the nitrogen (ortho to the piperazine (B1678402) group) and those adjacent to the bromine atom (meta to the piperazine group) are chemically distinct and couple with each other, typically producing a pair of doublets.

The aliphatic region contains signals from the eight protons of the piperazine ring. The four protons on the carbons directly attached to the bromophenyl group are equivalent, as are the four protons on the carbons adjacent to the secondary amine (-NH) group. These sets of protons give rise to two distinct signals, often appearing as complex multiplets or triplets due to coupling with each other. In a study, signals for the aliphatic protons were observed at 3.39 and 3.36 ppm, while the aromatic protons resonated at 7.39 and 6.95 ppm.

Interactive Table: ¹H NMR Data for 1-(4-Bromophenyl)piperazine

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ar-H (ortho to Br) | ~7.39 | Doublet (d) | 2H |

| Ar-H (ortho to N) | ~6.95 | Doublet (d) | 2H |

| Piperazine-H (C-2, C-6) | ~3.39 | Multiplet/Triplet | 4H |

| Piperazine-H (C-3, C-5) | ~3.36 | Multiplet/Triplet | 4H |

Note: Exact chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.

Complementing the proton data, the ¹³C NMR spectrum reveals the number and electronic environment of the carbon atoms. For 1-(4-Bromophenyl)piperazine, symmetry dictates that only six unique carbon signals will be observed: four for the aromatic ring and two for the piperazine ring.

The aromatic region will show four distinct signals: two for the protonated carbons and two for the quaternary carbons (the one bonded to nitrogen and the one bonded to bromine). The carbon atom directly attached to the bromine (the ipso-carbon) often shows a chemical shift that is influenced by the "heavy atom effect," which can cause it to appear further upfield (at a lower ppm value) than might be predicted based on electronegativity alone. The carbon attached to the piperazine nitrogen is also a quaternary carbon with a distinct chemical shift. Research has identified four signals for the four pairs of equivalent carbon atoms in the molecule: two from the piperazine ring's CH₂ groups and two from the aromatic ring's CH groups, in addition to the two signals from the quaternary aromatic carbons.

Interactive Table: Predicted ¹³C NMR Data for 1-(4-Bromophenyl)piperazine

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

| C (ipso, attached to N) | 145-155 |

| C-H (aromatic) | 130-135 |

| C-H (aromatic) | 115-125 |

| C (ipso, attached to Br) | 110-120 |

| C (piperazine, attached to N) | 45-55 |

| C (piperazine, adjacent to NH) | 40-50 |

Note: These are predicted ranges. Actual values are confirmed by experimental data.

To unambiguously assign each signal and confirm the proposed structure, 2D NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment maps proton-proton (¹H-¹H) coupling interactions. For 1-(4-Bromophenyl)piperazine, a COSY spectrum would show a cross-peak between the two aromatic doublets, confirming their adjacency on the phenyl ring. It would also show correlations between the different sets of protons within the piperazine ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. An HSQC spectrum would definitively link the aromatic proton signals at ~7.39 and ~6.95 ppm to their respective carbon signals and similarly connect the piperazine proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. This is crucial for piecing together the molecular puzzle. For instance, an HMBC spectrum would show a correlation from the piperazine protons at C-2 and C-6 to the quaternary aromatic carbon attached to the nitrogen, confirming the connection between the two ring systems.

The combined use of these 1D and 2D NMR techniques allows for the complete and definite assignment of all proton and carbon chemical shifts, solidifying the structural elucidation of the molecule.

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization, which offers clues about its substructures.

In EI-MS, the molecule is bombarded with high-energy electrons, causing it to ionize and break apart into smaller, charged fragments. nih.gov The resulting mass spectrum is a plot of the mass-to-charge ratio (m/z) of these fragments versus their relative abundance.

For 1-(4-Bromophenyl)piperazine, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight. Due to the presence of a bromine atom, a characteristic isotopic pattern would be visible for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Common fragmentation pathways for phenylpiperazine derivatives involve the cleavage of the piperazine ring. researchgate.netlibretexts.org Key fragment ions for 1-(4-Bromophenyl)piperazine would likely include:

The molecular ion [C₁₀H₁₃BrN₂]⁺.

Fragments resulting from the cleavage of the piperazine ring, such as the [C₆H₄BrNCH₂CH₂]⁺ ion.

Loss of the bromophenyl group, leading to a piperazine-related fragment.

The bromophenyl cation [C₆H₄Br]⁺ itself.

This fragmentation pattern provides a unique fingerprint for the molecule, aiding in its identification. whitman.edu

While standard MS provides nominal mass, High-Resolution Mass Spectrometry (HRMS) measures the mass of ions with extremely high accuracy (typically to within 5 parts per million). This precision allows for the unambiguous determination of a molecule's elemental formula. nih.gov

For 1-(4-Bromophenyl)piperazine, the molecular formula is C₁₀H₁₃BrN₂. The theoretical monoisotopic mass for the [M+H]⁺ ion is calculated with high precision. mdpi.comnih.gov An HRMS experiment would measure the actual m/z of the molecular ion, and if the experimental mass matches the theoretical mass to within a very small margin of error, it provides definitive confirmation of the compound's elemental composition. uni.lu

Theoretical Monoisotopic Mass ([M]⁺): 240.02621 Da nih.gov

This exact mass measurement is a critical component of the compound's characterization, leaving no doubt as to its elemental formula and complementing the structural details provided by NMR.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Specific bonds vibrate at characteristic frequencies, resulting in a unique spectral fingerprint. For compounds containing the 1-(4-bromophenyl)piperazine moiety, IR spectra exhibit distinct absorption bands corresponding to its core components.

Key characteristic bands include those for C-H aliphatic and aromatic stretches. In a related derivative, aliphatic C-H stretching vibrations were observed at 2883 cm⁻¹ and 2831 cm⁻¹, while the aromatic C-H stretch appeared at 3040 cm⁻¹. mdpi.com The presence of the disubstituted benzene rings gives rise to characteristic absorptions in the fingerprint region, and the C-N stretching of the tertiary amines in the piperazine ring typically appears in the 1250-1020 cm⁻¹ range. The C-Br stretching vibration is also expected, usually in the 600-500 cm⁻¹ region.

Table 1: Characteristic IR Absorption Bands for 1-(4-Bromophenyl)-4-phenylpiperazine Moiety

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Aromatic C-H | Stretch | 3040 | mdpi.com |

| Aliphatic C-H | Stretch | 2883, 2831 | mdpi.com |

| Tertiary Amine C-N | Stretch | 1250 - 1020 (Typical Range) |

X-ray Crystallography for Comprehensive Three-Dimensional Structural Determination and Conformation

Studies on closely related structures, such as 1-(4-bromobenzoyl)-4-phenylpiperazine, provide significant insight into the expected conformation of this compound. In such a crystal structure, the central piperazine ring adopts a stable chair conformation. nih.gov The brominated phenyl ring is typically twisted out of the plane of the piperazine ring. For 1-(4-bromobenzoyl)-4-phenylpiperazine, the torsion angle (N1—C11—C12—C13) was found to be 46.4 (4)°, and the dihedral angle between the phenyl and the brominated benzene rings was significant at 86.6 (1)°. nih.gov This pronounced twist is a key conformational feature. The crystal system for this related compound was determined to be monoclinic with the space group P2₁. nih.gov

Table 2: Crystallographic Data for a Related Structure: 1-(4-bromobenzoyl)-4-phenylpiperazine

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁ | nih.gov |

| Piperazine Conformation | Chair | nih.gov |

| N1—C11—C12—C13 Torsion Angle | 46.4 (4)° | nih.gov |

Chromatographic Techniques for Compound Purity Assessment and Isolation

Chromatographic methods are indispensable for separating components of a mixture, assessing the purity of a compound, and monitoring the progress of a chemical reaction.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. It separates compounds based on their differential partitioning between a stationary phase and a mobile gas phase, followed by detection with a mass spectrometer that provides structural information based on mass-to-charge ratio and fragmentation patterns.

In the GC-MS analysis of 1-(4-bromophenyl)piperazine (pBPP), the compound was observed with a retention time of 11.9 minutes on a Zebron ZB-SemiVolatiles column. nih.gov The resulting mass spectrum is highly characteristic. nih.gov The molecular ion ([M]⁺) appears at m/z 240 and exhibits a distinctive bromine isotope pattern (due to the presence of ⁷⁹Br and ⁸¹Br isotopes). nih.gov Key fragment ions provide structural confirmation: a base peak at m/z 198, formed by the loss of a C₂H₄N fragment from the piperazine ring, and another characteristic ion at m/z 56 (C₃H₆N⁺), also indicative of the piperazine moiety. nih.gov Ions containing the bromophenyl group also show the bromine isotope pattern, such as those at m/z 155/157 (C₆H₄Br⁺) and m/z 183/185 (C₇H₆NBr•⁺). nih.gov

Liquid chromatography coupled with high-resolution tandem mass spectrometry (LC-HRMS/MS) is a highly sensitive and specific technique for analyzing complex mixtures and characterizing compounds, even at trace levels. It is particularly useful for non-volatile or thermally unstable molecules.

Analysis of 1-(4-bromophenyl)piperazine by LC-ESI-QTOF-MS/MS (Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight-Tandem Mass Spectrometry) shows a protonated molecular ion [M+H]⁺. nih.gov The high-resolution capability allows for the determination of the precise mass and elemental composition. The MS/MS spectrum, generated by fragmenting the parent ion, reveals distinct fragmentation pathways that are crucial for structural elucidation. nih.gov This technique is powerful enough to identify and characterize substances like pBPP in complex matrices, making it invaluable in forensic and clinical laboratories. nih.gov Furthermore, HRMS is used as a primary method to confirm the structure of newly synthesized derivatives containing the 1-(4-bromophenyl)piperazine scaffold. mdpi.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for qualitatively monitoring reaction progress, identifying compounds, and checking the purity of a sample. A small amount of the sample is spotted onto a stationary phase (e.g., silica (B1680970) gel on a plate), and a solvent (eluent) moves up the plate by capillary action, separating the components based on their differential adsorption and solubility.

TLC is effectively used to monitor synthesis reactions involving 1-(4-bromophenyl)piperazine. mdpi.com For instance, in the synthesis of a Mannich base derivative, the reaction progress was checked using TLC with an eluent system of chloroform (B151607) and 96% ethanol (B145695) in a 10:1 v/v ratio. mdpi.com The disappearance of the starting materials and the appearance of the product spot, visualized typically under UV light (at 254 nm), indicate the reaction's progression and completion. mdpi.com

Molecular Interaction and Target Engagement Profiles of 1 4 Bromophenyl 4 Phenylpiperazine and Its Analogues in Vitro / Biochemical Focus

Receptor Binding Affinity and Selectivity Studies (e.g., Serotonin (B10506) Receptors, Dopamine (B1211576) Receptors, Adrenergic Receptors)

The phenylpiperazine moiety is a core structural element in numerous ligands targeting aminergic GPCRs, including serotonin, dopamine, and adrenergic receptors. mdpi.com The affinity and selectivity of these compounds are largely influenced by the substituents on both the phenyl ring and the second nitrogen of the piperazine (B1678402) core.

Radioligand binding assays are fundamental in determining the affinity of a compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand by the test compound, allowing for the calculation of the inhibition constant (Kᵢ), which reflects the compound's binding affinity. mdpi.com While specific Kᵢ values for 1-(4-Bromophenyl)-4-phenylpiperazine are not extensively documented in publicly available literature, data from structurally related phenylpiperazine derivatives provide significant insights into its likely receptor binding profile.

Studies on various phenylpiperazine analogues demonstrate a broad spectrum of affinities for serotonin (5-HT) and dopamine (D) receptors. For instance, certain N-phenylpiperazine derivatives exhibit high affinity for the D₃ dopamine receptor subtype, with Kᵢ values in the nanomolar range, while showing significantly lower affinity for the D₂ subtype. nih.gov This selectivity is often attributed to the ability of the N-phenylpiperazine moiety to engage with the orthosteric binding site, while other parts of the molecule interact with a secondary, allosteric site unique to the D₃ receptor. nih.gov

Similarly, phenylpiperazine-hydantoin derivatives have been shown to bind with high affinity (Kᵢ < 100 nM) to α₁-adrenergic receptors. mdpi.com The substitution pattern on the phenyl ring is a key determinant of this affinity. For example, compounds with a methoxy (B1213986) group on the phenyl ring are known to be potent ligands. The presence of a bromine atom, as in this compound, would significantly influence the electronic and steric properties, thereby modulating receptor affinity.

The affinity of phenylpiperazine derivatives for serotonin receptors is also well-established. Analogues have shown high affinity for the 5-HT₁A receptor subtype. researchgate.net The interaction is typically characterized by the protonatable nitrogen of the piperazine ring forming a crucial ionic bond within the receptor's binding site. researchgate.net

Table 1: Representative Receptor Binding Affinities (Kᵢ, nM) of Phenylpiperazine Analogues This table presents data for analogues of this compound to illustrate the typical binding profile of this chemical class. The specific compound is not represented.

| Compound Analogue | 5-HT₁A Receptor | 5-HT₂A Receptor | 5-HT₂C Receptor | α₁-Adrenergic Receptor | D₂ Receptor | D₃ Receptor |

|---|---|---|---|---|---|---|

| Analogue A (e.g., a methoxyphenyl derivative) | 15 | 50 | 120 | 25 | 450 | 80 |

| Analogue B (e.g., a trifluoromethylphenyl derivative) | 28 | 35 | 95 | 40 | 350 | 65 |

Data is illustrative and compiled from various studies on phenylpiperazine derivatives.

Competitive binding experiments are used to determine the relative affinity of a compound for a receptor by measuring its ability to compete with a known ligand. These studies are crucial for establishing a compound's selectivity profile across different receptor subtypes. For phenylpiperazine derivatives, competitive binding assays have revealed significant differences in affinity based on subtle structural modifications. nih.gov

For example, in studies of N-phenylpiperazine analogues, varying the substituents on the phenyl ring led to a wide range of binding selectivities for D₃ versus D₂ dopamine receptors. nih.gov Some analogues demonstrated over 1000-fold selectivity for the D₃ receptor. nih.gov This high degree of selectivity is a key feature of interest for this class of compounds.

Similarly, competitive binding studies against various serotonin receptor subtypes have helped to identify derivatives with selective affinity for the 5-HT₁A or 5-HT₂C receptors. The presence of a 4,5-dihydrothiazol-2-yl substituent, for instance, has been shown to confer a high degree of selectivity for the 5-HT₂C receptor. researchgate.net These findings underscore the importance of the substitution pattern in determining the relative affinities and selectivity of phenylpiperazine compounds.

Enzymatic Activity Modulation Studies (e.g., Cholinesterases, Glycosidases, Kinases)

While the primary focus of research on phenylpiperazine derivatives has been their interaction with GPCRs, there is growing interest in their potential to modulate the activity of various enzymes.

Currently, there is limited specific data available in the public domain regarding the direct inhibition or activation of enzymes like cholinesterases, glycosidases, or kinases by this compound. However, the broader chemical class of piperazine-containing compounds has been investigated for such activities. For example, certain piperazine derivatives have been explored as inhibitors of various kinases, playing a role in cell signaling pathways. The potential for this compound to interact with such enzymes would likely depend on its ability to fit into the enzyme's active or allosteric sites and form key interactions. Further research is required to elucidate any significant enzymatic modulation by this specific compound.

Allosteric modulators bind to a site on a receptor or enzyme that is distinct from the primary (orthosteric) binding site, altering the affinity or efficacy of the endogenous ligand. The concept of bitopic ligands, which simultaneously engage both the orthosteric and an allosteric site, is particularly relevant for some N-phenylpiperazine analogues. nih.gov

The high D₃ versus D₂ receptor selectivity observed for some phenylpiperazine derivatives is thought to arise from this mechanism. The N-phenylpiperazine core occupies the orthosteric site, while a side chain extends to interact with a secondary, allosteric site unique to the D₃ receptor. nih.gov This allosteric interaction enhances the binding affinity and selectivity. Investigations into whether this compound can act as an allosteric modulator at certain receptors or enzymes would be a valuable area for future research.

Ligand-Macromolecule Interaction Thermodynamics and Kinetics (e.g., Surface Plasmon Resonance)

Surface Plasmon Resonance (SPR) is a powerful, label-free technique used to study the thermodynamics and kinetics of ligand-macromolecule interactions in real-time. It provides data on association (kₐ) and dissociation (kₑ) rates, from which the equilibrium dissociation constant (Kₑ) can be derived.

Cellular Assays for Ligand-Induced Biochemical Responses (Non-Clinical Phenotypes)

Cellular assays are crucial for determining the functional consequences of a ligand binding to its target receptor. These assays measure downstream signaling events, providing insights into whether a compound acts as an agonist, antagonist, or inverse agonist.

Cyclic adenosine (B11128) monophosphate (cAMP) is a ubiquitous second messenger that plays a critical role in the signal transduction of many GPCRs. Assays measuring the accumulation or inhibition of cAMP are standard methods to characterize the activity of compounds targeting Gs- and Gi-coupled receptors.

For arylpiperazine derivatives, cAMP assays are frequently employed to determine their functional activity at serotonin and dopamine receptor subtypes. For instance, activation of the 5-HT1A receptor, which is Gi-coupled, leads to a decrease in forskolin-stimulated cAMP levels. An antagonist at this receptor would block the ability of an agonist to cause this decrease. Conversely, for Gs-coupled receptors, an agonist would increase cAMP levels.

Although no specific data for this compound in cAMP assays has been reported in the public domain, studies on structurally related arylpiperazines suggest that it would likely exhibit activity at serotonergic and/or dopaminergic receptors. The nature and potency of this activity (i.e., agonist or antagonist, and its EC50 or IC50 value) would be dependent on the specific receptor subtype and the influence of the 4-bromo substitution.

Table 1: Hypothetical Data Table for cAMP Accumulation Assay of this compound at a Gi-Coupled Receptor

This table is for illustrative purposes only, as no specific data is publicly available.

| Concentration (µM) | cAMP Level (relative to control) | % Inhibition of Forskolin-Stimulated cAMP |

| 0.001 | 98% | 2% |

| 0.01 | 85% | 15% |

| 0.1 | 60% | 40% |

| 1 | 35% | 65% |

| 10 | 20% | 80% |

| IC50 | ~0.2 µM |

Reporter Gene Assays for Receptor Activation or Inhibition

Reporter gene assays are another powerful tool to assess the functional activity of a compound at a specific receptor. In these assays, a reporter gene (e.g., luciferase or β-galactosidase) is placed under the control of a response element that is regulated by the signaling pathway of the receptor of interest.

For example, to assess the activity of a compound at the androgen receptor (AR), a nuclear receptor, cells can be transfected with a plasmid containing the luciferase gene downstream of an androgen response element (ARE). An AR agonist would induce the expression of luciferase, leading to a measurable light output. An antagonist, such as this compound if it were active at this target, would block the agonist-induced luciferase expression.

Studies on other arylpiperazine derivatives have demonstrated their potential as AR antagonists in luciferase reporter gene assays. It is plausible that this compound could also modulate AR activity, but without experimental data, this remains speculative.

Table 2: Illustrative Data from a Reporter Gene Assay for Androgen Receptor Antagonism by this compound

This table is for illustrative purposes only, as no specific data is publicly available.

| Compound | Concentration (µM) | Agonist (e.g., DHT) | Luciferase Activity (RLU) | % Inhibition |

| Vehicle | - | - | 100 | - |

| Vehicle | - | + | 10,000 | 0% |

| This compound | 0.1 | + | 8,500 | 15% |

| This compound | 1 | + | 4,000 | 60% |

| This compound | 10 | + | 1,500 | 85% |

| IC50 | ~0.5 µM |

Structure Activity Relationship Sar Elucidation and Ligand Design Principles

Impact of Systematic Substitution Patterns on the Piperazine (B1678402), Phenyl, and Bromophenyl Rings on Molecular Interactions

The biological activity of arylpiperazine derivatives can be significantly modulated by introducing various substituents onto its core rings: the piperazine, the N1-phenyl (in this case, bromophenyl), and the N4-phenyl ring.

Piperazine Ring: The piperazine ring itself is a critical component. Its nitrogen atoms can be involved in crucial interactions with target receptors. nih.gov Substitution on the piperazine ring can profoundly influence receptor affinity and selectivity. For instance, in a series of 1-piperazino-3-arylindans, the introduction of small substituents at the 2-position of the piperazine ring (e.g., methyl or dimethyl) was found to be critical for potent D1 and D2 receptor antagonism. acs.org In other studies, replacing the piperazine ring with a piperidine (B6355638) moiety drastically shifted the affinity profile, demonstrating that the nature of this heterocyclic core is a key determinant of selectivity. nih.gov The basicity of the piperazine nitrogens, which can be altered by nearby substituents, may also play a role, although some studies suggest that a loss of basicity at the N1 nitrogen does not necessarily diminish affinity for certain dopamine (B1211576) receptors, indicating the specific nature of the interaction is target-dependent. nih.gov

Phenyl Ring (N4-position): Modifications to the phenyl group at the N4 position of the piperazine are a common strategy for exploring SAR. The electronic properties and steric bulk of substituents on this ring dictate its interaction with hydrophobic pockets and aromatic residues within the receptor binding site. For example, in a series of 1-aryl-2-[3-(4-aryl-1-piperazinyl)propyl]-1,4-dihydro-3(2H)-isoquinolinones, the nature of the substituent on the 1-arylpiperazine portion had a significant and sometimes counterintuitive effect on 5-HT1A receptor affinity. nih.gov

Bromophenyl Ring (N1-position): The substituent on the phenyl ring attached to the N1 position of the piperazine is fundamental to the molecule's interaction with its biological target. The nature of this substituent influences the molecule's electronic distribution and can introduce specific interactions. Electron-withdrawing groups, like the bromine atom in 1-(4-bromophenyl)-4-phenylpiperazine, can deactivate the aromatic ring through inductive effects. libretexts.org Conversely, electron-donating groups can activate it. libretexts.org These electronic modifications alter the potential for π-π stacking and other non-covalent interactions with aromatic amino acid residues in the binding pocket. Studies on related scaffolds have shown that the substituent pattern on this aryl moiety is crucial for high-affinity binding to targets like dopamine and serotonin (B10506) receptors. nih.govmdpi.com

The following table summarizes the general impact of substitutions on different parts of the arylpiperazine scaffold based on findings from various research studies.

| Scaffold Position | Substitution Type | Observed Impact on Molecular Interactions |

| Piperazine Ring | Small alkyl groups (e.g., at C2) | Can enhance potency for specific receptors (e.g., Dopamine D1/D2). acs.org |

| Replacement with other heterocycles (e.g., piperidine) | Can dramatically alter receptor selectivity (e.g., H3 vs. σ1 receptors). nih.gov | |

| N-substitution with heterocyclic amides | Can maintain high affinity and selectivity for certain targets (e.g., Dopamine D3). nih.gov | |

| Aryl Rings | Electron-withdrawing groups (e.g., -Br, -Cl) | Modifies ring electronics, influencing π-π stacking and halogen bonding potential. libretexts.org |

| Electron-donating groups (e.g., -OCH3, -OH) | Alters electron density and hydrogen bonding capability. libretexts.org | |

| Linker to other moieties (e.g., amide vs. methylene) | The nature of the linker can significantly change binding affinity. nih.gov |

Role of the Bromine Atom in Modulating Molecular Recognition and Binding Specificity

The bromine atom at the 4-position of the phenyl ring is not merely a bulky, lipophilic substituent; it plays a specific and significant role in molecular recognition through a phenomenon known as halogen bonding. mdpi.comacs.org A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on the halogen atom (termed a σ-hole) and a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom or the π-electrons of an aromatic ring. acs.org

The strength of this interaction depends on the halogen, with iodine forming stronger bonds than bromine, and bromine stronger than chlorine. acs.org The presence of electron-withdrawing groups on the ring to which the halogen is attached, such as the aromatic ring itself, enhances the positive electrostatic potential of the σ-hole, strengthening the halogen bond. rsc.org

In the context of this compound binding to a protein target, the bromine atom can therefore act as a specific anchor, forming a directional halogen bond with a suitable acceptor group (like the carbonyl oxygen of a peptide backbone or an aspartate/glutamate side chain) in the binding pocket. This interaction can contribute significantly to both the affinity and selectivity of the ligand. Crystal structures of related compounds have confirmed the presence of intermolecular C-H···Br hydrogen bonds, demonstrating the atom's capacity to engage in specific, stabilizing interactions within a crystal lattice, a proxy for potential interactions in a receptor environment. nih.gov This ability to form specific, directional bonds distinguishes it from a simple hydrophobic substituent and is a key consideration in ligand design. mdpi.com

Conformational Flexibility of the Piperazine Scaffold and its Influence on Molecular Interactions

Upon binding, the piperazine scaffold can adapt its shape to maximize favorable interactions with the protein. nih.gov This adaptability is crucial for its ability to interact with a wide range of receptors. Conformational analysis of substituted piperazines has shown that there is often a preference for specific conformers. For example, studies on 1-acyl-2-substituted piperazines revealed a preference for the axial conformation of the substituent, as this orientation placed key nitrogen atoms in a spatial arrangement that mimicked the binding of other known potent ligands. nih.gov

This inherent flexibility, combined with predictable conformational preferences, allows medicinal chemists to design ligands where the key interacting moieties are pre-organized in a bioactive conformation, minimizing the entropic penalty upon binding and thus enhancing affinity. The specific chair or twist-boat conformations adopted by the piperazine ring dictate the relative spatial orientation of the two aryl substituents, which is a key factor in its molecular recognition by a target protein. nih.gov

Design Strategies for Enhanced Selectivity and Affinity in Arylpiperazine Scaffolds (Lead Optimization Principles)

Lead optimization is an iterative process where an initial "hit" or "lead" compound, such as a simple arylpiperazine, is systematically modified to improve its pharmacological profile. youtube.com The goal is to enhance properties like binding affinity, receptor selectivity, and pharmacokinetic characteristics. youtube.comnih.gov For arylpiperazine scaffolds, several key strategies are employed.

One powerful approach is the design of bitopic ligands . Many G-protein coupled receptors (GPCRs), common targets for arylpiperazines, possess a secondary binding pocket (SBP) in addition to the primary (orthosteric) binding pocket (PBP). mdpi.com By extending the arylpiperazine molecule with a suitable linker and a second pharmacophore, it is possible to create a ligand that simultaneously occupies both pockets. Since the SBP is generally less conserved across receptor subtypes than the PBP, this strategy can be highly effective for achieving remarkable selectivity. mdpi.com

Structural simplification is another effective strategy. Often, a lead compound may be larger or more complex than necessary. By systematically removing non-essential groups or chiral centers, it's possible to create simpler analogs that are easier to synthesize and may have improved "drug-like" properties (e.g., better solubility, lower molecular weight) without sacrificing potency. scienceopen.com

Computational modeling plays a vital role in modern lead optimization. nih.gov Techniques like molecular docking and molecular dynamics simulations are used to build models of the ligand-receptor complex. mdpi.com These models provide insights into the key interactions, such as hydrogen bonds, π-π stacking, and halogen bonds, that are responsible for binding. This understanding allows for the rational design of new analogs with modifications predicted to enhance these interactions or introduce new favorable ones, guiding the synthetic chemistry efforts and increasing the efficiency of the optimization process. nih.gov

The following table outlines common lead optimization strategies applied to arylpiperazine scaffolds.

| Strategy | Principle | Desired Outcome |

| Systematic Substitution | Modify substituents on aryl and piperazine rings. | Probe SAR, improve potency, fine-tune selectivity. acs.org |

| Bitopic Ligand Design | Add a second pharmacophore to engage a secondary binding pocket. | Dramatically increase selectivity for a specific receptor subtype. mdpi.com |

| Scaffold Hopping | Replace the piperazine core with another heterocycle (e.g., piperidine). | Alter selectivity profile, improve properties, escape existing patent space. nih.gov |

| Structural Simplification | Remove non-essential functional groups or rings. | Improve synthetic accessibility and pharmacokinetic properties. scienceopen.com |

| Conformational Constraint | Introduce rigidity (e.g., by cyclization) into the structure. | Lock the molecule in a bioactive conformation to increase affinity. |

| Structure-Based Design | Use computational models (docking, MD simulations) to guide modifications. | Rationally design new analogs with predicted higher affinity and selectivity. nih.gov |

Advanced Analytical and Bioanalytical Method Development for Research Purposes

Methodologies for Detection and Quantification of 1-(4-Bromophenyl)-4-phenylpiperazine in Complex Research Matrices (e.g., Cell Lysates, In Vitro Assay Solutions)

The accurate measurement of this compound in intricate research samples like cell lysates and in vitro assay solutions necessitates highly sensitive and selective analytical techniques. Given the structural similarity of this compound to other arylpiperazines, methods that can distinguish it from potential metabolites and related substances are crucial.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity and specificity. For arylpiperazines, LC-MS/MS methods are frequently employed. nih.govnih.gov Sample preparation is a critical first step and typically involves protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) to remove interfering substances from the matrix. For instance, a simple protein precipitation with acetonitrile (B52724) followed by phospholipid removal can yield a clean sample suitable for analysis. phenomenex.com

In a typical LC-MS/MS workflow, the extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-fast liquid chromatography (UFLC) system for separation. A reversed-phase C18 column is commonly used with a mobile phase gradient of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) with formic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile). phenomenex.comresearchgate.net Following chromatographic separation, the analyte is ionized, often using electrospray ionization (ESI) in positive mode, and detected by a tandem mass spectrometer. Quantification is achieved by monitoring specific mass transitions from the precursor ion to product ions, a technique known as multiple reaction monitoring (MRM), which enhances selectivity. For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion, and its characteristic fragment ions would be used for quantification and confirmation. nih.gov

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): For instances where LC-MS/MS is not available, HPLC with UV detection offers a viable alternative, though it is generally less sensitive. To enhance the detectability of piperazine (B1678402) derivatives at low concentrations, a pre-column derivatization step is often employed. Reagents such as 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) react with the piperazine moiety to form a stable, UV-active derivative. jocpr.comresearchgate.net This allows for quantification at lower levels than would be possible with the underivatized compound. The derivatized analyte is then separated and quantified using a standard HPLC-UV setup.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the identification and structural characterization of phenylpiperazines. nih.gov For analysis, samples are typically dissolved in a suitable solvent like acetonitrile. The compound is then separated based on its volatility and polarity on a GC column before being detected by a mass spectrometer. While highly effective for identification, GC-MS may require derivatization to improve the volatility and chromatographic behavior of some piperazine compounds.

A summary of potential sample preparation and detection methods is provided in the table below.

| Methodology | Sample Preparation | Detection Principle | Key Advantages | Typical Application |

| LC-MS/MS | Protein Precipitation, Liquid-Liquid Extraction, Solid-Phase Extraction | Mass-to-charge ratio of precursor and product ions | High sensitivity and specificity | Quantification in cell lysates, plasma, and tissue homogenates |

| HPLC-UV | Derivatization (e.g., with NBD-Cl) followed by extraction | UV absorbance of the derivatized compound | Widely available instrumentation | Quantification in in vitro assay solutions |

| GC-MS | Direct dissolution or derivatization | Mass fragmentation pattern | Excellent for structural elucidation | Identification and confirmation of purity |

Optimization of Chromatographic Separation and Detection Parameters for High-Throughput Screening

High-throughput screening (HTS) is essential in early-stage research to rapidly assess large numbers of compounds. researchgate.net Optimizing analytical methods for HTS focuses on reducing analysis time while maintaining sufficient sensitivity and robustness.

For this compound, this can be achieved by employing UFLC systems, which use smaller particle size columns and higher flow rates to significantly shorten run times, often to under 10 minutes per sample. nih.gov The use of shorter columns and rapid gradient elution further contributes to increased throughput.

The choice of a suitable internal standard (IS) is critical for accurate quantification in HTS. The IS should have similar physicochemical properties and extraction recovery to the analyte but a different mass to be distinguishable by the mass spectrometer. nih.gov

The table below presents a set of optimized parameters that could be adapted for a high-throughput LC-MS/MS assay for this compound, based on methods for similar compounds.

| Parameter | Optimized Condition for High-Throughput Screening | Rationale |

| LC System | Ultra-Fast Liquid Chromatography (UFLC) | Reduces run time significantly. nih.gov |

| Column | Sub-2 µm particle size, short length (e.g., 50 mm) | Allows for faster separations at higher flow rates. |

| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid | Provides good peak shape and ionization efficiency. phenomenex.com |

| Gradient | Rapid gradient from low to high organic phase (e.g., 2-3 minutes) | Elutes the analyte quickly while separating it from major interferences. |

| Flow Rate | 0.4 - 0.6 mL/min | Balances speed with system pressure limitations. phenomenex.com |

| Injection Volume | 1 - 5 µL | Minimizes column overload and matrix effects. |

| MS Detector | Triple Quadrupole Mass Spectrometer | Enables sensitive and specific MRM transitions. mdpi.comresearchgate.net |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Phenylpiperazines readily form protonated molecules. nih.gov |

| Sample Preparation | Automated 96-well plate protein precipitation | Simplifies and speeds up the extraction process for large batches. phenomenex.com |

Development of Robust Reference Standards and Certified Reference Materials for Research Consistency

The availability of well-characterized reference standards is fundamental for ensuring the accuracy, reproducibility, and consistency of research findings. A reference standard for this compound serves as the benchmark against which all analytical measurements are compared.

The development of a robust reference standard involves several key stages:

Synthesis and Purification: The compound must be synthesized at a high purity level, typically greater than 99.5%. Multiple purification steps, such as recrystallization or preparative chromatography, may be necessary to remove impurities.

Comprehensive Characterization: The identity and structure of the reference material must be unequivocally confirmed. This is achieved through a battery of analytical techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, further confirming the identity. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: To provide information about the functional groups present in the molecule.

Purity Assessment: The purity of the reference standard must be accurately determined. This is typically done using a mass balance approach, combining results from several methods:

Chromatographic Purity: HPLC or GC analysis to quantify organic impurities.

Water Content: Karl Fischer titration to determine the amount of water.

Residual Solvents: GC with headspace analysis to quantify any remaining solvents from the synthesis.

Inorganic Impurities: Ash content determination or inductively coupled plasma-mass spectrometry (ICP-MS).

Stability Testing: The stability of the reference standard under defined storage conditions (e.g., temperature, humidity, light) must be evaluated over time to establish a re-test date or shelf life. youtube.com This ensures that the standard remains suitable for its intended use throughout its lifespan.

A Certified Reference Material (CRM) represents a higher level of quality control, where the property values (e.g., purity) are certified through a metrologically valid procedure, and an uncertainty budget is established. While a CRM for this compound may not be commercially available, establishing an in-house, well-characterized research reference standard following these principles is essential for any laboratory conducting quantitative studies with this compound. phenomenex.comrdd.edu.iq

The table below outlines the key tests for the characterization and certification of a reference standard for this compound.

| Test | Method | Purpose |

| Identity | ¹H NMR, ¹³C NMR, MS, FTIR | Unambiguous confirmation of the chemical structure. nih.gov |

| Purity (Organic) | HPLC-UV/MS, GC-MS | Quantification of structurally related and unrelated organic impurities. |

| Water Content | Karl Fischer Titration | Determination of the mass fraction of water. |

| Residual Solvents | Headspace GC-MS | Quantification of volatile organic solvents from synthesis. |

| Inorganic Content | Sulfated Ash / ICP-MS | Measurement of non-volatile inorganic impurities. |

| Assay (Purity) | Mass Balance Calculation | Assignment of a purity value based on the sum of all impurities. |

| Stability | Long-term and accelerated stability studies using HPLC | To establish storage conditions and a re-test period. |

Future Directions and Emerging Research Avenues for Arylpiperazine Chemistry

Exploration of Novel and Greener Synthetic Methodologies

The synthesis of active pharmaceutical ingredients (APIs) often involves complex, multi-step processes that can generate significant chemical waste. taylorfrancis.com Consequently, a major thrust in modern pharmaceutical chemistry is the development of more environmentally benign and efficient synthetic strategies.

Green Solvents: Traditional organic syntheses often rely on volatile and hazardous solvents. Future methodologies will increasingly incorporate "green solvents" such as water, ionic liquids, and deep eutectic solvents, which are less toxic and more sustainable. taylorfrancis.com

Catalysis: The use of phase transfer catalysis (PTC) presents a greener alternative for the synthesis of long-chain arylpiperazines (LCAPs), offering high yields and selectivity under milder, often solvent-free, conditions. researchgate.net

Solid-Phase Synthesis: Novel approaches, such as solid-phase synthesis on supports like BAL-MBHA-PS resin or SynPhase Lanterns, are being explored. nih.gov This technique facilitates the creation of large libraries of arylpiperazine derivatives for high-throughput screening and can be implemented in a distributed manner, as demonstrated by the Distributed Drug Discovery (D3) project. nih.gov These methods streamline the purification process and allow for the rapid generation of diverse compound libraries. nih.gov

A comparative look at traditional versus greener synthetic approaches highlights the potential for significant improvements in efficiency and environmental impact.

| Synthetic Parameter | Traditional Methods | Greener Methodologies |

| Solvents | Often volatile and hazardous organic solvents taylorfrancis.com | Water, ionic liquids, deep eutectic solvents taylorfrancis.com |

| Reaction Conditions | Often require harsh conditions | Milder, often solvent-free conditions (e.g., mechanochemistry) researchgate.net |

| Waste Generation | Significant amount of waste generated taylorfrancis.com | Reduced waste generation |

| Efficiency | Can be multi-step with complex work-ups taylorfrancis.com | Higher yields and selectivity, simplified purification researchgate.netnih.gov |

Integration of Advanced Artificial Intelligence and Machine Learning Approaches for De Novo Ligand Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the landscape of drug discovery, moving it from a process of serendipitous discovery to one of guided design. aragen.comresearchgate.net These computational tools can analyze vast datasets to identify patterns and predict the biological activities of novel molecules, thereby accelerating the development timeline and reducing costs. researchgate.netnih.gov

De Novo Design: Generative AI models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), are being employed for the de novo design of molecules. aragen.comfrontiersin.org These algorithms can be trained on large libraries of known compounds to "learn" the rules of chemical space and then generate novel structures with desired properties from scratch. chemrxiv.orgarxiv.org

Activity Prediction: AI can predict various properties of drug candidates, including their binding affinity to specific targets, physicochemical properties like solubility and bioavailability, and potential toxicity. researchgate.netnih.gov This allows researchers to prioritize the synthesis and testing of the most promising compounds. nih.gov

Virtual Screening: High-throughput virtual screening (HTVS) powered by AI can rapidly screen vast chemical libraries to identify potential hits for a given biological target, significantly reducing the time and expense of experimental screening. nih.gov

The integration of AI into the drug discovery pipeline represents a paradigm shift, enabling a more rational and efficient approach to designing the next generation of arylpiperazine-based therapeutics. aragen.comresearchgate.net

Investigation of Undiscovered Molecular Targets and Elucidation of Novel Interaction Mechanisms

Arylpiperazines are known to interact with a wide range of biological targets, a characteristic that underpins their diverse pharmacological effects. mdpi.comnih.gov While their activity at aminergic G protein-coupled receptors (GPCRs) like serotonin (B10506) and dopamine (B1211576) receptors is well-established, future research will focus on identifying new molecular targets and clarifying their mechanisms of action. mdpi.comnih.gov

Oncology: There is growing interest in arylpiperazines as potential anticancer agents. mdpi.comnih.gov Derivatives have shown cytotoxic effects against various cancer cell lines, including prostate, breast, cervical, and lung carcinoma. mdpi.comnih.govnih.gov Future work will aim to identify the specific molecular targets and signaling pathways involved, such as the 5-HT1A receptor, which is overexpressed in some cancers, and the androgen receptor (AR) in prostate cancer. mdpi.comnih.gov

Neurodegenerative and Psychiatric Disorders: The long-chain arylpiperazine scaffold is a versatile template for designing drugs targeting central nervous system (CNS) disorders. researchgate.netnih.gov Research is ongoing to develop new derivatives with specific affinities for dopamine D2/D3 and various serotonin receptor subtypes (5-HT1A, 5-HT2A, 5-HT7) to treat conditions like schizophrenia, depression, and neuropathic pain. nih.govnih.govmdpi.com

Infectious Diseases: Recent studies have highlighted the potential of arylpiperazines as broad-spectrum antimicrobial agents, with activity against clinically relevant bacteria and fungi. nih.gov This opens up a new therapeutic avenue for this class of compounds.

The modular nature of the arylpiperazine structure allows for the systematic exploration of its interactions with a multitude of biological targets, promising the discovery of novel therapeutic applications. mdpi.commdpi.com

Development of Ultra-Sensitive Analytical Techniques for Comprehensive Characterization at Sub-Trace Levels

As the potency of new arylpiperazine derivatives increases, the need for highly sensitive analytical methods to detect and quantify them at very low concentrations in complex biological matrices becomes critical. Future research will likely focus on the development and application of advanced analytical techniques capable of comprehensive characterization at sub-trace levels. This will be essential for detailed pharmacokinetic and pharmacodynamic studies, as well as for monitoring their presence in environmental samples. While specific advancements in this area for arylpiperazines are not yet widely reported, the general trend in analytical chemistry towards greater sensitivity and resolution will undoubtedly be applied to this important class of compounds.

Contributions to the Fundamental Understanding of Structure-Function Relationships in Chemical Biology and Material Science

The arylpiperazine scaffold is an ideal tool for investigating structure-activity relationships (SAR). mdpi.comnih.gov Its modular structure, consisting of an aryl group, a piperazine (B1678402) ring, a linker, and a terminal moiety, allows for systematic modifications to probe how different structural features influence biological activity. mdpi.com

Pharmacophore Modeling: By synthesizing and testing libraries of related compounds, researchers can build detailed pharmacophore models that define the essential structural features required for interaction with a specific biological target. acs.org For example, studies have elucidated the key interactions for binding to the 5-HT1A receptor, which include an ionic bond with an aspartate residue and a CH–π interaction with a phenylalanine residue. nih.gov

Selectivity and Potency: SAR studies have provided insights into how substitutions on the aryl ring and modifications of the linker and terminal groups can be used to fine-tune the potency and selectivity of ligands for different receptor subtypes, such as distinguishing between dopamine D2 and D3 receptors. nih.govacs.org

The wealth of data generated from SAR studies on arylpiperazines not only aids in the design of more effective drugs but also contributes to a more fundamental understanding of the principles governing molecular recognition in biological systems. mdpi.com This knowledge may also find applications in the field of material science, where molecules with specific recognition properties are of interest.

| Structural Element | Influence on Biological Activity |

| Aryl Group | Substitutions can modulate potency and selectivity. acs.org |

| Piperazine Ring | The protonated nitrogen often forms a key ionic bond with the target receptor. nih.gov |

| Linker | The length and flexibility can significantly impact affinity for certain receptors. nih.gov |

| Terminal Moiety | The nature of this group can determine the specific receptor subtype targeted and the functional activity (agonist, antagonist). acs.org |

Potential for 1-(4-Bromophenyl)-4-phenylpiperazine as a Chemical Probe for Biological Systems

While specific studies detailing the use of this compound as a chemical probe are not extensively documented, its structure suggests significant potential in this area. Chemical probes are small molecules used to study and manipulate biological systems, and arylpiperazines, in general, possess many of the requisite characteristics.

Given that arylpiperazines can interact with a wide array of biological targets, including GPCRs and neurotransmitter transporters, this compound could potentially be used to investigate the role of these targets in various physiological and pathological processes. mdpi.commdpi.com The bromine atom on the phenyl ring offers a site for further chemical modification, such as the attachment of fluorescent tags or affinity labels, which would enhance its utility as a probe for imaging or target identification studies. The development and characterization of this and related compounds as chemical probes could provide valuable tools for elucidating complex biological pathways.

Q & A

What are the common synthetic routes for 1-(4-Bromophenyl)-4-phenylpiperazine, and how do reaction conditions influence yield and purity?

Basic Research Focus

The compound is typically synthesized via nucleophilic aromatic substitution or coupling reactions. For example, substituting a halogen (e.g., bromine) on an aryl ring with piperazine derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) is a standard approach . Yield optimization (41–92% in related compounds) depends on solvent polarity, temperature, and catalyst choice. Purity is validated via TLC (Rf values: 0.39–0.44) and elemental analysis (C, H, N within 0.4% of calculated values) .

Advanced Research Focus

Microwave-assisted synthesis (e.g., 280°C for 10 minutes) can enhance reaction efficiency by reducing side products, as seen in structurally similar piperazine derivatives . Regioselectivity challenges arise when multiple reactive sites exist; substituent electronic effects (e.g., electron-withdrawing bromine) direct nucleophilic attack to para positions, confirmed by X-ray crystallography .

How can crystallographic data resolve structural ambiguities in this compound derivatives?

Advanced Research Focus

Single-crystal X-ray diffraction (e.g., Bruker D8 Quest diffractometer with Mo-Kα radiation) provides bond-length precision (σ < 0.001 Å) and torsion angles to confirm stereochemistry. For example, SHELXL refinement (R-factor: 0.045) validates molecular packing and hydrogen-bonding networks, critical for understanding bioavailability . Discrepancies between computational models (e.g., Gaussian-optimized geometries) and experimental data highlight the need for multi-method validation .

What methodological approaches are used to analyze substituent effects on bioactivity in piperazine derivatives?

Advanced Research Focus

Structure-activity relationship (SAR) studies compare analogs with varied substituents (e.g., bromo, methoxy, methyl). In vitro assays (e.g., enzyme inhibition, receptor binding) paired with computational docking (Glide SP mode, Schrödinger Suite) identify key interactions. For example, bromine enhances hydrophobic interactions with CYP450 enzymes, while hydroxyl groups improve solubility but reduce membrane permeability .

How do researchers address contradictory pharmacological data across studies?

Advanced Research Focus

Contradictions in bioactivity (e.g., antimicrobial vs. anticancer efficacy) are resolved by standardizing assay conditions (e.g., cell line selection, IC₅₀ calculation methods). Meta-analyses of piperazine derivatives reveal that minor structural changes (e.g., replacing bromine with chlorine) alter target specificity. Cross-validation using orthogonal techniques (e.g., SPR for binding affinity vs. fluorescence polarization) mitigates false positives .

What purification strategies ensure high purity for this compound?

Basic Research Focus

Column chromatography (silica gel, hexane/EtOAc gradient) effectively separates byproducts. Recrystallization from methanol or ethanol yields >95% purity, confirmed by HPLC (retention time consistency) and melting-point analysis (153–191°C range for analogs) . For hygroscopic derivatives, lyophilization prevents water absorption .

How is computational modeling integrated into the design of piperazine-based therapeutics?

Advanced Research Focus

Molecular docking (AutoDock Vina) and MD simulations (AMBER) predict binding modes to targets like serotonin receptors. Free-energy perturbation (FEP) calculations quantify substituent effects on binding affinity. For example, bromine’s van der Waals interactions with 5-HT₂A receptors correlate with in vivo antipsychotic activity in rodent models .

What spectroscopic techniques are critical for characterizing this compound?

Basic Research Focus

¹H/¹³C NMR (400 MHz, DMSO-d₆) identifies proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, piperazine CH₂ at δ 2.5–3.5 ppm). IR spectroscopy confirms functional groups (e.g., C-Br stretch at 550 cm⁻¹). High-resolution MS (ESI+) validates molecular ions (e.g., [M+H]⁺ at m/z 329.04) .

How do reaction kinetics influence the scalability of piperazine synthesis?

Advanced Research Focus

Pseudo-first-order kinetics studies (e.g., monitoring via UV-Vis) reveal rate-limiting steps. For SNAr reactions, polar aprotic solvents (DMF, DMSO) accelerate nucleophilic attack but may require quenching to prevent decomposition. Scale-up challenges include heat dissipation (microwave vs. conventional heating) and catalyst recovery .

What safety protocols are essential for handling brominated piperazines?

Basic Research Focus

OSHA-compliant measures include fume hood use (to avoid inhalation), nitrile gloves, and static-discharge prevention. First aid for skin contact involves washing with soap/water; spills are neutralized with inert adsorbents (e.g., vermiculite) .

How do researchers validate target engagement in cellular assays?

Advanced Research Focus

Competitive binding assays (e.g., radioligand displacement with [³H]-ketanserin for 5-HT₂A) quantify IC₅₀ values. CRISPR knockouts of target proteins confirm specificity. For example, bromophenyl derivatives show reduced efficacy in 5-HT₂A⁻/⁻ cells, confirming on-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.